Ethyl 6,6-dimethylhept-2-EN-4-ynoate
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Overview
Description
Ethyl 6,6-dimethylhept-2-EN-4-ynoate is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is often used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dimethylhept-2-EN-4-ynoate can be synthesized through a Wittig-Horner-Wadsworth-Emmons reaction. This involves the reaction of ethyl 2-[benzyl(benzyloxycarbonyl)amino]-2-(diethoxyphosphoryl)acetate with 4,4-dimethyl-2-pentynal . The reaction typically yields around 58% of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethylhept-2-EN-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Ethyl 6,6-dimethylhept-2-EN-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of various chemicals and materials.
Mechanism of Action
The mechanism of action for ethyl 6,6-dimethylhept-2-EN-4-ynoate involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,6-dimethylhept-2-EN-4-ynoate: Similar in structure but may have different substituents or functional groups.
Ethyl 6,6-dimethylhept-2-EN-4-ynylamine: Contains an amine group instead of an ester.
Ethyl 6,6-dimethylhept-2-EN-4-ynol: Contains a hydroxyl group instead of an ester.
Uniqueness
This compound is unique due to its combination of alkyne and alkene groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl (E)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6+ |
InChI Key |
LKIMVAYHYHDJSP-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC#CC(C)(C)C |
Origin of Product |
United States |
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